molecular formula C8H11BrN2 B13029169 (1S)-1-(3-Bromophenyl)ethane-1,2-diamine

(1S)-1-(3-Bromophenyl)ethane-1,2-diamine

Cat. No.: B13029169
M. Wt: 215.09 g/mol
InChI Key: SWWWAQPDPMNNLH-MRVPVSSYSA-N
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Description

(S)-1-(3-Bromophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromophenyl)ethane-1,2-diamine typically involves the following steps:

    Amine Introduction: The ethane-1,2-diamine moiety can be introduced through a nucleophilic substitution reaction, where an appropriate precursor such as a halogenated ethane reacts with ammonia or an amine source under basic conditions.

Industrial Production Methods

Industrial production of (S)-1-(3-Bromophenyl)ethane-1,2-diamine may involve large-scale bromination and subsequent amine introduction using continuous flow reactors to ensure efficient and controlled reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenyl ethane-1,2-diamine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide, thiols, or alkyl halides are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of phenyl ethane-1,2-diamine derivatives.

    Substitution: Formation of substituted phenyl ethane-1,2-diamine derivatives.

Scientific Research Applications

(S)-1-(3-Bromophenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethane-1,2-diamine moiety play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Chlorophenyl)ethane-1,2-diamine: Similar structure with a chlorine atom instead of bromine.

    (S)-1-(3-Fluorophenyl)ethane-1,2-diamine: Similar structure with a fluorine atom instead of bromine.

    (S)-1-(3-Iodophenyl)ethane-1,2-diamine: Similar structure with an iodine atom instead of bromine.

Uniqueness

(S)-1-(3-Bromophenyl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. These properties can influence its reactivity and binding affinity in various chemical and biological contexts.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

(1S)-1-(3-bromophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1

InChI Key

SWWWAQPDPMNNLH-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CN)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)N

Origin of Product

United States

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